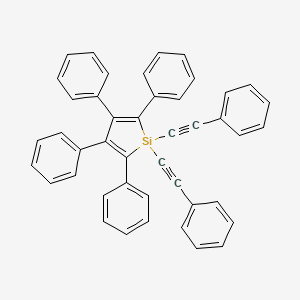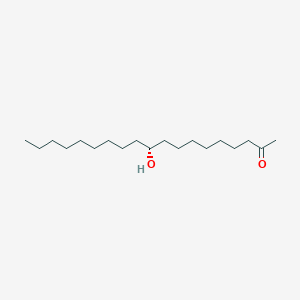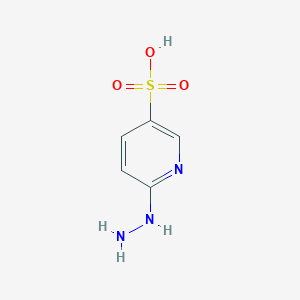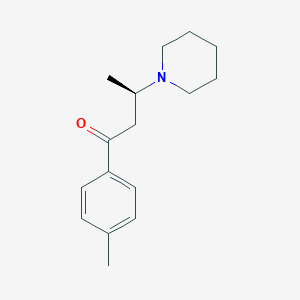
2,3,4,5-Tetraphenyl-1,1-bis(phenylethynyl)-1H-silole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4,5-Tetraphenyl-1,1-bis(phenylethynyl)-1H-silole is a silole derivative known for its unique electronic properties. Siloles are a class of compounds that contain a five-membered ring with silicon as one of the ring atoms. The presence of phenyl and phenylethynyl groups in this compound enhances its stability and electronic characteristics, making it a subject of interest in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetraphenyl-1,1-bis(phenylethynyl)-1H-silole typically involves the following steps:
Formation of the Silole Ring: The initial step involves the formation of the silole ring through a cyclization reaction. This can be achieved by reacting a suitable silicon-containing precursor with a diene.
Introduction of Phenyl Groups: The phenyl groups are introduced through a series of substitution reactions. This can be done using phenyl lithium or phenyl magnesium bromide as reagents.
Addition of Phenylethynyl Groups: The phenylethynyl groups are added through a Sonogashira coupling reaction, which involves the reaction of a phenylacetylene derivative with the silole compound in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reagents.
化学反応の分析
Types of Reactions
2,3,4,5-Tetraphenyl-1,1-bis(phenylethynyl)-1H-silole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl and phenylethynyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Phenyl lithium or phenyl magnesium bromide in anhydrous conditions.
Major Products Formed
Oxidation: Formation of silole oxides.
Reduction: Formation of silole hydrides.
Substitution: Formation of various substituted silole derivatives.
科学的研究の応用
2,3,4,5-Tetraphenyl-1,1-bis(phenylethynyl)-1H-silole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex silole derivatives.
Biology: Investigated for its potential use in biological imaging due to its fluorescent properties.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Used in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its unique electronic properties.
作用機序
The mechanism of action of 2,3,4,5-Tetraphenyl-1,1-bis(phenylethynyl)-1H-silole involves its interaction with various molecular targets and pathways:
Electronic Properties: The compound’s electronic properties are influenced by the presence of phenyl and phenylethynyl groups, which enhance its ability to participate in electron transfer reactions.
Fluorescent Properties: The compound exhibits strong fluorescence, making it useful in imaging applications. The fluorescence is a result of the conjugated system formed by the phenyl and phenylethynyl groups.
類似化合物との比較
2,3,4,5-Tetraphenyl-1,1-bis(phenylethynyl)-1H-silole can be compared with other silole derivatives:
2,3,4,5-Tetraphenyl-1H-silole: Lacks the phenylethynyl groups, resulting in different electronic properties.
2,3,4,5-Tetraphenyl-1,1-bis(methoxycarbonyl)-1H-silole: Contains methoxycarbonyl groups instead of phenylethynyl groups, leading to different reactivity and applications.
2,3,4,5-Tetraphenyl-1,1-bis(triphenylstannyl)stannole: Contains triphenylstannyl groups, which significantly alter its chemical behavior and applications.
The uniqueness of this compound lies in its combination of phenyl and phenylethynyl groups, which confer distinct electronic and fluorescent properties, making it valuable in various scientific and industrial applications.
特性
CAS番号 |
519137-31-6 |
|---|---|
分子式 |
C44H30Si |
分子量 |
586.8 g/mol |
IUPAC名 |
2,3,4,5-tetraphenyl-1,1-bis(2-phenylethynyl)silole |
InChI |
InChI=1S/C44H30Si/c1-7-19-35(20-8-1)31-33-45(34-32-36-21-9-2-10-22-36)43(39-27-15-5-16-28-39)41(37-23-11-3-12-24-37)42(38-25-13-4-14-26-38)44(45)40-29-17-6-18-30-40/h1-30H |
InChIキー |
FTFKSVHIHOSXOF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C#C[Si]2(C(=C(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)C#CC7=CC=CC=C7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-[6-(Dimethylamino)-5-pentanoylpyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14225605.png)

![1-(2,4-Dimethoxyphenyl)-2-[(triphenylmethyl)sulfanyl]ethan-1-one](/img/structure/B14225614.png)
![(E)-1-[4-(2-Bromoethoxy)phenyl]-2-(4-butylphenyl)diazene](/img/structure/B14225619.png)
![4H-Cyclopenta[b]thiophene, 2,5-dimethyl-3-phenyl-](/img/structure/B14225623.png)
![2,4-Dichloro-N-[2-(pyrrolidin-1-yl)ethyl]aniline](/img/structure/B14225631.png)

![3-[[(1S)-1-(4-methoxyphenyl)ethyl]amino]propane-1-sulfonic Acid](/img/structure/B14225646.png)

![Diethyl [(2S)-2-(4-chlorophenyl)-2-hydroxyethyl]phosphonate](/img/structure/B14225660.png)

![2,3,3-Trifluorobicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B14225669.png)
![6-Bromo-9-(diethylamino)-5H-benzo[a]phenoxazin-5-one](/img/structure/B14225670.png)
